molecular formula C9H11ClN2 B13491659 (1-(4-Chloropyridin-2-YL)cyclopropyl)methanamine

(1-(4-Chloropyridin-2-YL)cyclopropyl)methanamine

Cat. No.: B13491659
M. Wt: 182.65 g/mol
InChI Key: QIQXFHMOZPJIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Chloropyridin-2-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H11ClN2 It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-chloropyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Chloropyridin-2-YL)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method includes the reaction of 4-chloropyridine with cyclopropylamine under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction efficiently .

Chemical Reactions Analysis

Types of Reactions: (1-(4-Chloropyridin-2-YL)cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry: In chemistry, (1-(4-Chloropyridin-2-YL)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and structural features make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1-(4-Chloropyridin-2-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biological pathways.

Comparison with Similar Compounds

  • (1-(2-Chloropyridin-4-yl)cyclopropyl)methanamine
  • (1-(6-Chloropyridin-2-yl)cyclopropyl)methanamine

Comparison: Compared to its analogs, (1-(4-Chloropyridin-2-YL)cyclopropyl)methanamine exhibits unique reactivity and binding properties due to the position of the chlorine atom on the pyridine ring. This positional difference can significantly impact the compound’s chemical behavior and biological activity.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

[1-(4-chloropyridin-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C9H11ClN2/c10-7-1-4-12-8(5-7)9(6-11)2-3-9/h1,4-5H,2-3,6,11H2

InChI Key

QIQXFHMOZPJIIK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=NC=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.